4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone
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Overview
Description
4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone is an organic compound with a complex structure that includes a methoxy group, a tetrahydro-2H-pyran-2-yloxy group, and a phenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone typically involves multiple stepsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and reagents such as methyl magnesium bromide for Grignard reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and selective deprotection steps is crucial in achieving the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The butanone moiety can be reduced to secondary alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the butanone moiety can produce secondary alcohols.
Scientific Research Applications
4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone involves its interaction with molecular targets such as enzymes or receptors. The methoxy and tetrahydropyranyl groups can enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-[(tetrahydro-2H-pyran-4-yl)oxy]phenyl]methanamine: Similar structure but with a methanamine group instead of a butanone moiety.
1-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone: Similar structure but with an ethanone group instead of a butanone moiety.
Uniqueness
4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H22O4 |
---|---|
Molecular Weight |
278.34 g/mol |
IUPAC Name |
4-[3-methoxy-4-(oxan-2-yloxy)phenyl]butan-2-one |
InChI |
InChI=1S/C16H22O4/c1-12(17)6-7-13-8-9-14(15(11-13)18-2)20-16-5-3-4-10-19-16/h8-9,11,16H,3-7,10H2,1-2H3 |
InChI Key |
XYDOIKWKTCWOCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)OC2CCCCO2)OC |
Origin of Product |
United States |
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